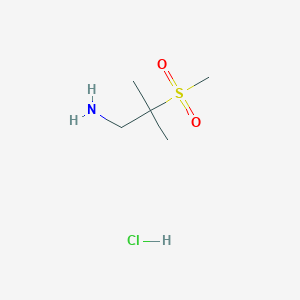
2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride
Vue d'ensemble
Description
2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride, also known as MMS or methanesulfonamide, is an organic compound. It has a molecular weight of 187.69 g/mol. The IUPAC name for this compound is 2-methyl-2-(methylsulfonyl)propylamine . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride is 1S/C5H13NO2S/c1-5(2,4-6)9(3,7)8/h4,6H2,1-3H3 . The InChI key is JKSYLPNQMALDRP-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis of Organic Compounds
2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride is involved in the synthesis of various organic compounds, demonstrating its utility in organic synthesis. For example, it is used in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process results in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with inversion of the configuration, offering a pathway to stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center (Uenishi et al., 2004).
Advancements in Particle Formation
Research has also focused on the role of methanesulfonic acid (MSA) in new particle formation (NPF), enhanced by amines such as monoethanolamine. Studies have shown that amines significantly increase the potential of MSA-driven NPF, with monoethanolamine (MEA) exhibiting a higher enhancing potential than previously known enhancing agents. This highlights the importance of hydrogen bonding capacity from non-amino groups of amines in enhancing MSA-driven NPF, pointing to the intricate interactions between atmospheric chemicals and their impact on particle formation (Shen et al., 2019).
Application in Aerosol Science
2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride's derivatives, particularly in the form of methanesulfonate salts, play a crucial role in aerosol science. For instance, the effective densities of particles generated from methanesulfonate salts, such as sodium methanesulfonate, have been determined using centrifugal particle mass analyzer and scanning mobility particle sizer techniques. This research is pivotal for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors, which are essential for understanding aerosol behavior in the atmosphere (Perraud et al., 2023).
Enhancing New Particle Formation
Further studies into the temperature dependence of particle formation from MSA reactions with amines and ammonia have uncovered that particle formation rates have a strong inverse dependence on temperature. This suggests that particle formation may not decline proportionally with concentrations of MSA and amines if temperature also decreases, indicating that atmospheric conditions could significantly influence the effectiveness of such reactions in particle formation processes (Chen & Finlayson-Pitts, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-2-methylsulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-5(2,4-6)9(3,7)8;/h4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHSOWWHCHHERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)


![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)









